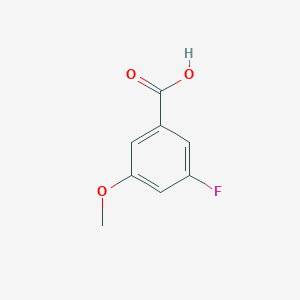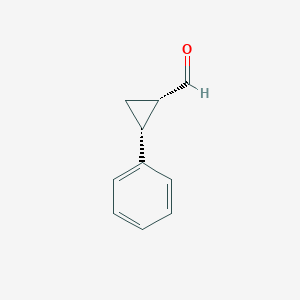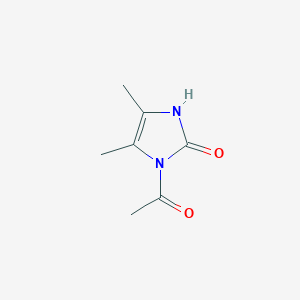
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a highly reactive molecule that possesses unique chemical properties that make it a valuable tool for investigating biological processes and mechanisms. In
Applications De Recherche Scientifique
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene has a wide range of scientific research applications due to its unique chemical properties. It has been used as a tool for investigating the mechanism of action of various biological processes, including enzyme-catalyzed reactions and protein-protein interactions. It has also been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene involves the formation of covalent bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity and protein function. This mechanism of action has been extensively studied and has provided valuable insights into the structure and function of proteins and enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological process or system being studied. It has been shown to inhibit the activity of various enzymes and proteins, leading to changes in cellular metabolism and signaling pathways. It has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene in lab experiments is its high reactivity and specificity for certain amino acid residues in proteins. This allows for precise targeting of specific proteins and enzymes, leading to more accurate and reliable results. However, one limitation of using this compound is its potential toxicity and instability, which can affect the accuracy and reproducibility of experimental results.
Orientations Futures
There are numerous future directions for research involving 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene. One potential area of study is the development of new drugs and therapies for various diseases, including cancer and neurological disorders. Another area of research is the investigation of the structure and function of proteins and enzymes, which could lead to the development of new tools and techniques for studying biological processes. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene involves the reaction of 6-fluoronaphthalene with peroxyacetic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and efficient method for obtaining this compound.
Propriétés
| 173276-82-9 | |
Formule moléculaire |
C10H7FO |
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
4-fluoro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C10H7FO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-5,9-10H |
Clé InChI |
YAKJJBDWDBDEMH-UHFFFAOYSA-N |
SMILES |
C1=CC2C3=C(C1O2)C=CC(=C3)F |
SMILES canonique |
C1=CC2C3=C(C1O2)C=CC(=C3)F |
Synonymes |
1,4-Epoxynaphthalene,6-fluoro-1,4-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



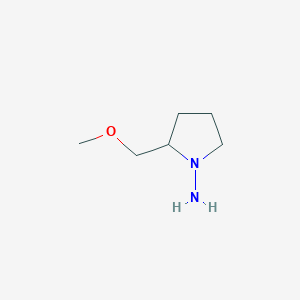
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
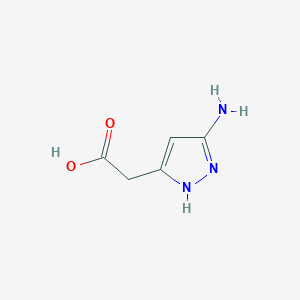
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
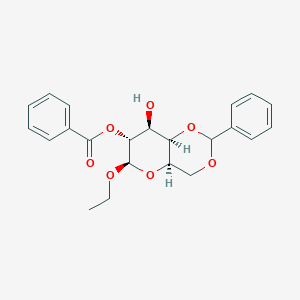
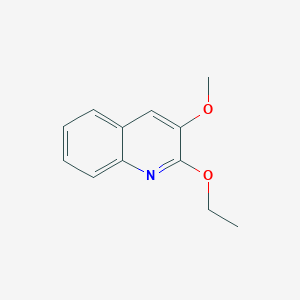
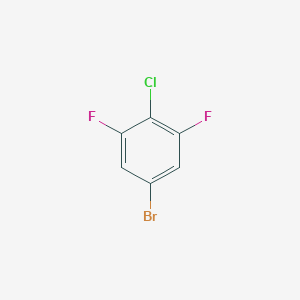
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

